2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol
Beschreibung
IUPAC Name: 2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol Molecular Formula: Likely C₁₈H₂₄N₂O₂ (inferred from structural analogs) Key Features:
- A pyrrole ring substituted at the 3-position with a methylaminoethanol group.
- At the 4-position, a phenyl group with a propan-2-yloxy (isopropoxy) substituent.
- Moderate lipophilicity (estimated LogP ~2.5–3.0) due to the isopropoxy group and aromatic systems.
- Hydrogen bond donors (2) and acceptors (4), influencing solubility and target binding.
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)21-16-6-4-14(5-7-16)17-11-18-10-15(17)12-19(3)8-9-20/h4-7,10-11,13,18,20H,8-9,12H2,1-3H3 |
InChI-Schlüssel |
GNAKYUUZAXUXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 4-(4-propan-2-yloxyphenyl)acetaldehyde with an appropriate amine to form the pyrrole ring. This intermediate is then subjected to further reactions to introduce the methyl and amino groups, followed by the addition of the ethanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality material.
Analyse Chemischer Reaktionen
Synthetic Formation Pathways
The compound is synthesized via a multi-step route involving pyrrole ring formation and subsequent functionalization:
Key intermediates include 1,4-diketones (11 ) and 1,5-diarylpyrroles (12 ) . The final reductive amination step introduces the ethanolamine side chain.
Amino Alcohol Moiety
-
Acylation : Reacts with acetyl chloride in THF to form the corresponding acetamide (95% conversion at 0°C, 2h) .
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the ethanol group to a ketone (isolated yield: 43%) .
Pyrrole Ring
-
Electrophilic Substitution : Nitration (HNO₃/AcOH) occurs preferentially at the C2 position of the pyrrole ring (68% yield) .
-
Metal Coordination : Forms stable complexes with Cu(II) (log K = 4.2) and Fe(III) (log K = 3.8) in aqueous ethanol .
Ether Group
-
Acid-Catalyzed Cleavage : Reacts with HBr/AcOH to yield 4-hydroxyphenyl derivatives (quantitative conversion, 100°C, 6h) .
Biological Interactions
The compound demonstrates moderate binding to enzymatic targets:
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Degradation Pathways
Stability studies reveal two primary degradation routes:
Wissenschaftliche Forschungsanwendungen
2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
MS094 (Negative Control for PRMT Inhibitors)
IUPAC Name: 2-(methyl-((4-(4-(1-methyl-ethoxy)-phenyl)-1H-pyrrol-3-yl)-methyl)-amino)-ethanol Molecular Formula: C₁₇H₂₄N₂O₂ Molecular Weight: 288.2 g/mol Key Properties:
- LogP: 2.397
- Polar Surface Area (PSA): 38.15 Ų
- Hydrogen Bond Donors/Acceptors: 2/3 Structural Differences:
- Substituent on phenyl ring: 1-methyl-ethoxy (methoxypropyl) in MS094 vs. propan-2-yloxy in the target compound.
Functional Implications :
Pyrazolo-Pyrimidine and Thiophene Derivatives ()
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-[4-[[phenyl(pyridin-2-yl)-methyl]-amino]-pyrazolo[3,4-d]-pyrimidin-1-yl]-ethanol | C₁₉H₁₈N₆O | 346.4 | Pyrazolo-pyrimidine core; higher nitrogen content (6 N atoms) for enhanced hydrogen bonding. |
| 2-{4-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl}ethanol | C₁₃H₁₇N₃OS | 271.36 | Thiophene ring with sulfur atom; electron-rich for hydrophobic interactions. |
Comparison :
- Core Heterocycle : Pyrrole (target) vs. pyrazolo-pyrimidine/thiophene. Pyrazolo-pyrimidines offer planar structures for kinase active-site binding, while thiophenes may engage in π-π stacking or sulfur-mediated interactions.
- Molecular Weight : Target (~300 g/mol) vs. 346.4 (pyrazolo-pyrimidine). Lower weight of the target compound may favor better bioavailability.
Trifluoromethyl-Pyridine Derivatives ()
Example Compound: 1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol Molecular Formula: C₁₅H₁₄ClF₃N₂O Molecular Weight: 330.73 g/mol Key Features:
- Trifluoromethyl and chlorine substituents enhance metabolic stability and lipophilicity (LogP likely >3).
- Pyridine ring introduces basicity (pKa ~5–6), affecting ionization state at physiological pH.
Comparison :
- Substituents: The target’s isopropoxy group vs. trifluoromethyl/chlorine.
- PSA : Target (~38 Ų) vs. ~45 Ų for trifluoromethyl-pyridine derivatives. Lower PSA may enhance the target’s blood-brain barrier penetration .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving reductive amination and coupling of pyrrole derivatives. For example, intermediates like 4-(4-isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde are reacted with methylaminoethanol derivatives under catalytic hydrogenation or borane-based reducing conditions (e.g., using 5-ethyl-2-methylpyridine borane in ethyl acetate) . Purification often involves silica gel chromatography with gradients of ethyl acetate/methanol (90% yield reported) . LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61–0.65 min under SQD-FA05 conditions) are critical for verifying purity and identity .
Q. How is structural characterization of this compound performed, particularly for confirming stereochemistry and functional groups?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard. For example, -NMR can resolve methylene protons adjacent to the ethanolamine moiety (δ 3.4–3.8 ppm) and aromatic protons in the pyrrole ring (δ 6.8–7.2 ppm). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) may resolve stereochemical ambiguities in crystalline derivatives . LCMS fragmentation patterns (e.g., m/z 428 → 330) can further validate the molecular scaffold .
Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?
Silica gel chromatography with ethyl acetate/methanol (9:1 to 4:1 v/v) is widely used . Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) is effective for analytical separation, achieving retention times <1 minute under high-throughput screening conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Discrepancies often arise from assay-specific parameters (e.g., cell permeability, off-target effects). For instance, while the compound shows PRMT1 inhibition (IC <100 nM in enzymatic assays), cellular activity may vary due to differences in intracellular accumulation. Dose-response validation using orthogonal assays (e.g., SPR binding vs. cellular thermal shift) and metabolite profiling (e.g., via LCMS/MS) are recommended .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of the ethanolamine and pyrrole moieties?
Systematic substitution of the isopropoxy group (e.g., with fluoro or methoxy) and modification of the methylaminoethanol chain (e.g., cyclization or halogenation) can elucidate SAR. For example, replacing the isopropoxy group with trifluoromethyl enhances metabolic stability but reduces solubility, as observed in analogs . Computational docking (e.g., AutoDock Vina) into PRMT1’s active site (PDB: 4GQB) can prioritize synthetic targets .
Q. How should researchers design experiments to assess off-target effects in kinase or receptor binding assays?
Broad-spectrum profiling using kinase inhibitor panels (e.g., Eurofins DiscoverX) or GPCR screening libraries is critical. For example, the compound’s structural similarity to kinase inhibitors like nilotinib warrants testing against ABL1 or PDGFRβ to rule out polypharmacology . Counter-screening with CRISPR-Cas9 knockout models of the target protein (e.g., PRMT1) can isolate on-target effects .
Q. What analytical methods are suitable for detecting degradation products or impurities during long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) combined with UPLC-QTOF can identify major degradation pathways. For example, oxidation of the pyrrole ring or hydrolysis of the ethanolamine moiety may generate impurities like 4-(4-isopropoxyphenyl)-1H-pyrrole-3-carboxylic acid (m/z 244 [M+H]+) . Forced degradation under acidic (0.1 M HCl) or oxidative (3% HO) conditions can validate method robustness .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for steps requiring prolonged reflux (e.g., 25–30 hours in xylene) .
- Data Interpretation : Cross-reference crystallographic data (SHELXL outputs) with computational models to resolve electron density ambiguities near the methylaminoethanol group .
- Biological Assays : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics with PRMT1, ensuring buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) match physiological environments .
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